molecular formula C30H46O3 B1151469 3-Hydroxy-11-ursen-28,13-olide CAS No. 35959-05-8

3-Hydroxy-11-ursen-28,13-olide

Cat. No.: B1151469
CAS No.: 35959-05-8
M. Wt: 454.7 g/mol
InChI Key: UVBLDLGZDSGCSN-MWOWFCOASA-N
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Description

3-Hydroxy-11-ursen-28,13-olide is a triterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . It is known for its presence in various plant species and exhibits a range of biological activities, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-11-ursen-28,13-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated triterpenoids .

Comparison with Similar Compounds

Properties

CAS No.

35959-05-8

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one

InChI

InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1

InChI Key

UVBLDLGZDSGCSN-MWOWFCOASA-N

SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C

Isomeric SMILES

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C

Canonical SMILES

CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?

A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that this compound exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.

Q2: Where has this compound been identified in nature?

A2: this compound has been isolated from the following plant sources:

  • Olax subscorpioidea stems: Identified through an integrated analysis of MS/MS data utilizing the Global Natural Products Social Molecular Networking (GNPS) workflow [].
  • Alstonia scholaris leaves: Isolated and structurally characterized alongside other pentacyclic triterpenoids [].

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